molecular formula C8H5Cl2NO3 B8494872 1-(2,3-Dichloro-5-nitro-phenyl)-ethanone

1-(2,3-Dichloro-5-nitro-phenyl)-ethanone

Cat. No. B8494872
M. Wt: 234.03 g/mol
InChI Key: SOXFHMGBUBJGBA-UHFFFAOYSA-N
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Patent
US07041691B1

Procedure details

To thionyl chloride, obtained from Aldrich, (125 mL) at 0° C. was slowly added 2,3-Dichloro-5-nitrobenzoic acid (246) (21.7 g, 91.9 mmol). The ice bath was taken away and the resulting solution was heated to reflux for 17 hours (note: acid completely dissolves upon heating). After cooling to ambient temperature, the excess thionyl chloride was removed under vacuum and the resulting acid chloride was allowed to stand under high vacuum for 15 h and used in the next step without further purification. To a 1M solution of NaH, 60% oil dispersion obtained from Aldrich, (11.39 g, 285 mmol) in DMF at 0° C. was slowly added diethylmalonate, obtained form Aldrich, (14.65 mL, t—s 96.5 mmol) dropwise and the resulting solution was allowed to stir for 30 minutes. The acid chloride was dissolved in DMF (184 mL) and slowly added via cannula to the reaction mixture. The resulting solution was then allowed to stir for 16 h as ambient temperature was reached followed by recooling to 0° C. and slowly quenching with excess 2M aqueous HCl (200 mL). To the crude reaction was added H2O (500 mL) and EtOAc (500 mL). The aqueous layer was extracted three times with EtOAc (500 mL), the organic layers were combined, washed four times with saturated aqueous brine (500 mL), dried over Na2SO4, and concentrated under vacuum to yield an oil which was used in the next step without further purification. The resulting product was dissolved in 111 mL of a 7.7/5/1 AcOH/H2O/conc. H2SO4, solution and heated to reflux for 22 hours. The AcOH was removed under vacuum followed by EtOAc addition (200 mL). The solution was neutralized using 2M aqueous NaOH, extracted 3 times with EtOAc (200 mL). The combined organic layers were washed twice with saturated aqueous brine (200 mL), dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified by column chromatography (30% CH2Cl2 in hexane) to yield 17.6 g (82%) of ketone 248 as a light brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
184 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:7]=1[C:8]([OH:10])=O.O.[CH3:20]COC(C)=O>CN(C=O)C>[Cl:5][C:6]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:7]=1[C:8](=[O:10])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)[N+](=O)[O-]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
184 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from Aldrich, (125 mL) at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 hours (note
Duration
17 h
DISSOLUTION
Type
DISSOLUTION
Details
acid completely dissolves
TEMPERATURE
Type
TEMPERATURE
Details
upon heating)
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was removed under vacuum
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
obtained from Aldrich, (11.39 g, 285 mmol) in DMF at 0° C.
CUSTOM
Type
CUSTOM
Details
obtained form Aldrich, (14.65 mL, t—s 96.5 mmol) dropwise
ADDITION
Type
ADDITION
Details
slowly added via cannula to the reaction mixture
STIRRING
Type
STIRRING
Details
to stir for 16 h as ambient temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
by recooling to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenching with excess 2M aqueous HCl (200 mL)
CUSTOM
Type
CUSTOM
Details
To the crude reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with EtOAc (500 mL)
WASH
Type
WASH
Details
washed four times with saturated aqueous brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product was dissolved in 111 mL of a 7.7/5/1 AcOH/H2O/conc
TEMPERATURE
Type
TEMPERATURE
Details
H2SO4, solution and heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The AcOH was removed under vacuum
ADDITION
Type
ADDITION
Details
followed by EtOAc addition (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc (200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed twice with saturated aqueous brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (30% CH2Cl2 in hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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